molecular formula C7H7N3S3 B2419266 5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol CAS No. 883045-98-5

5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2419266
CAS No.: 883045-98-5
M. Wt: 229.33
InChI Key: MPSGCOIDZLKDBU-UHFFFAOYSA-N
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Description

5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains both thiophene and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Scientific Research Applications

5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards of thiophene-based compounds can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information .

Future Directions

Thiophene-based compounds continue to be a focus of research due to their potential biological activity and their role in the development of advanced compounds . Future research will likely continue to explore new synthesis methods, potential applications, and the biological activity of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol typically involves the reaction of thiophene derivatives with thiadiazole precursors. One common method is the condensation reaction between thiophene-2-carbaldehyde and thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-((Thiophen-2-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or thiadiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined thiophene and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-(thiophen-2-ylmethylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S3/c11-7-10-9-6(13-7)8-4-5-2-1-3-12-5/h1-3H,4H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSGCOIDZLKDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NNC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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